(E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid
Description
Properties
IUPAC Name |
(E)-4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(7-8-14(19)20)16-12-5-3-11(4-6-12)15(21)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,18)(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFIIDMMGWAHE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(1-pyrrolidinylcarbonyl)aniline with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
Scientific Research Applications
Scientific Research Applications
The applications of (E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid span several scientific disciplines:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules. Its functional groups allow chemists to explore various reaction mechanisms and pathways.
Biology
- Biochemical Assays : The compound can be utilized in assays to study enzyme interactions and metabolic pathways, offering insights into biological processes at the molecular level.
Medicine
- Drug Development : Due to its unique structure, this compound has potential as a candidate for drug development, particularly targeting specific molecular pathways involved in diseases.
Industry
- Production of Specialty Chemicals : The compound is also used in the manufacture of specialty chemicals and materials with tailored properties, which are essential for various industrial applications.
Uniqueness
The distinct combination of functional groups in this compound provides it with unique chemical reactivity that sets it apart from other compounds. Its ability to undergo diverse chemical transformations makes it a crucial component for research and industrial use.
Mechanism of Action
The mechanism of action of (E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular mechanisms depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The pyrrolidinylcarbonyl group in the target compound enhances electrophilicity at the β-carbon of the α,β-unsaturated ketone, facilitating nucleophilic attacks compared to saturated analogs like 4-anilino-4-oxobutanoic acid .
- Solubility: Acetylated analogs (e.g., 4-(4-acetylamino)phenyl-4-oxobut-2-enoic acid) exhibit higher aqueous solubility due to reduced steric bulk and increased polarity .
- Biological Activity : Sulfonyl-containing derivatives (e.g., pyrrolidinylsulfonyl analog) may exhibit altered binding affinities in enzyme inhibition studies due to stronger H-bond acceptor capacity .
Computational and Spectroscopic Data
- logP Values: The target compound’s lipophilicity is comparable to (E)-4-{4-[(3-methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid (logP ~1.3), indicating moderate membrane permeability .
- Spectroscopic Signatures: IR and NMR data for analogs (e.g., 4-anilino-4-oxobutanoic acid) show characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and conjugated double bonds (C=C, ~1600 cm⁻¹) .
Biological Activity
(E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid, a synthetic organic compound, is recognized for its unique chemical structure and potential biological activities. This compound features a butenoic acid backbone, which is modified by a pyrrolidinylcarbonyl group and an anilino substituent, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₆N₂O₄
- CAS Number : 904874-86-8
- Molecular Weight : 288.31 g/mol
The compound is characterized by the presence of functional groups that may interact with biological targets, suggesting potential pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate enzyme activity and influence various metabolic pathways. The precise mechanism can vary based on the biological context and the specific targets involved.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of the pyrrolidinylcarbonyl group in enhancing biological activity. Variations in substituents around the butenoic acid core can significantly affect potency and selectivity against biological targets .
Case Studies
- Analgesic Potential : A study explored the analgesic properties of structurally related compounds, revealing that modifications to the aniline moiety can enhance efficacy against pain models in vivo.
- Anti-inflammatory Activity : Investigations into derivatives of butenoic acids have demonstrated promising anti-inflammatory effects, indicating that this compound could serve as a lead compound for developing anti-inflammatory agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process. A common approach involves coupling maleic anhydride derivatives with substituted anilines. For example, reacting 4-(1-pyrrolidinylcarbonyl)aniline with maleic anhydride under reflux in anhydrous dichloromethane or THF, followed by acid-catalyzed cyclization. Reaction temperature (60–80°C) and solvent polarity significantly affect stereoselectivity and yield. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the oxo group and amide C=O at ~1650 cm⁻¹).
- NMR : ¹H NMR identifies the (E)-configuration of the α,β-unsaturated ketone (δ 6.2–7.0 ppm for vinyl protons with coupling constants J = 15–16 Hz). ¹³C NMR resolves the pyrrolidinylcarbonyl moiety (δ ~170 ppm for the carbonyl).
- HPLC : Validates purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How does the pyrrolidinylcarbonyl substituent influence the compound’s solubility and reactivity?
- Methodological Answer : The pyrrolidinyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its tertiary amine structure. The carbonyl group increases electrophilicity at the α,β-unsaturated ketone, making it reactive toward nucleophiles (e.g., thiols or amines in Michael addition studies). Solubility can be quantified via shake-flask method in buffers (pH 2–12) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize Z-isomer formation during synthesis?
- Methodological Answer : Stereoselectivity is controlled by:
- Solvent Choice : Non-polar solvents (toluene) favor (E)-isomer stability via reduced rotational freedom.
- Catalysts : Lewis acids (e.g., ZnCl₂) promote regioselective anhydride opening.
- Temperature : Lower temperatures (<50°C) reduce thermal isomerization. Post-synthesis, HPLC with a chiral column (e.g., Chiralpak IA) resolves isomers for purity assessment .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbon environments.
- LC-MS : Identifies impurities (e.g., hydrolyzed byproducts) via exact mass analysis.
- Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
Q. How can computational methods predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the α,β-unsaturated ketone with catalytic cysteine residues.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrophilicity (via Fukui indices) for reactivity predictions.
- MD Simulations : Assess binding stability in aqueous environments (GROMACS, CHARMM force field) .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (light, pH 1–9, 40–80°C) and monitor degradation via UPLC-MS.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data.
- Buffer Compatibility : Test solubility and stability in PBS, simulated gastric fluid, and plasma using UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
